![molecular formula C21H19NO B13922896 5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)
5-[2-(Benzyloxy)phenyl]indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(Benzyloxy)phenyl]indoline: is a compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of an indoline core with a benzyloxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(Benzyloxy)phenyl]indoline can be achieved through several methods. One common approach involves the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds. This method features high efficiency, low catalyst loadings, and mild operating conditions . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions in methanesulfonic acid (MsOH) to yield the indoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and Fischer indole synthesis are scalable and can be adapted for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-[2-(Benzyloxy)phenyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the indoline to its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indoline core, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Substituted indoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-[2-(Benzyloxy)phenyl]indoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-[2-(Benzyloxy)phenyl]indoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, indoline derivatives are known to interact with nuclear receptors and affect gene expression . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Indole: A parent compound with a similar core structure but lacking the benzyloxy group.
Indoline: The reduced form of indole, similar to 5-[2-(Benzyloxy)phenyl]indoline but without the benzyloxy substitution.
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Uniqueness: this compound is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C21H19NO |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
5-(2-phenylmethoxyphenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C21H19NO/c1-2-6-16(7-3-1)15-23-21-9-5-4-8-19(21)17-10-11-20-18(14-17)12-13-22-20/h1-11,14,22H,12-13,15H2 |
InChI-Schlüssel |
JNGSUJKFCLEHKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=CC=C3OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


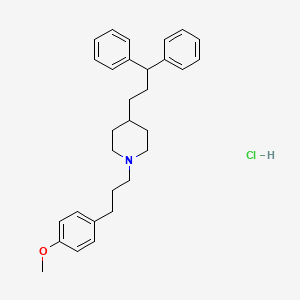
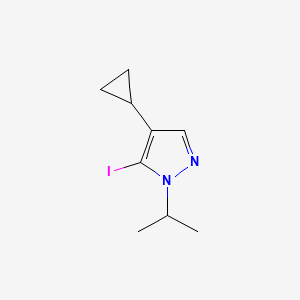
![8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13922837.png)
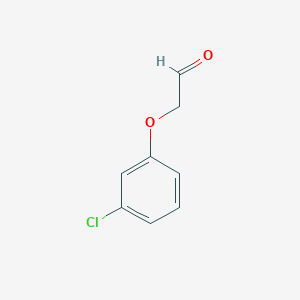
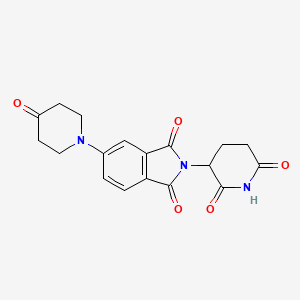


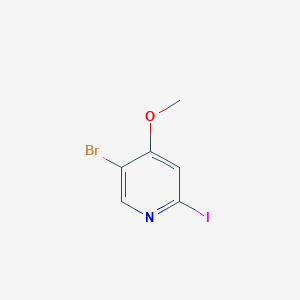
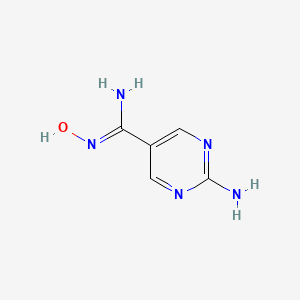
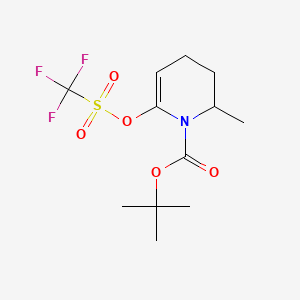
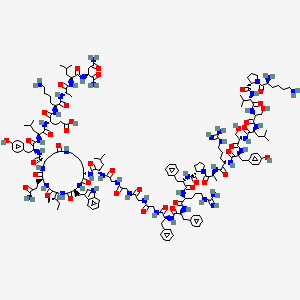

![5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine](/img/structure/B13922905.png)

